N-(2,4-difluorophenyl)-2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a difluorophenyl group, a purinyl group, and a sulfanylacetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Purinyl Group: The purinyl group can be synthesized starting from a suitable purine precursor. This involves alkylation reactions to introduce the 1,3-dimethyl and 7-(prop-2-en-1-yl) substituents.
Introduction of the Difluorophenyl Group: The 2,4-difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.
Formation of the Sulfanylacetamide Moiety: The sulfanylacetamide moiety can be synthesized by reacting a suitable thiol with an acetamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the carbonyl groups in the purinyl moiety, potentially leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted difluorophenyl derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, antiviral, or anticancer activities.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the purinyl group suggests potential interactions with nucleotide-binding proteins, while the difluorophenyl group could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-{[1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide: Lacks the prop-2-en-1-yl group.
N-(2,4-difluorophenyl)-2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propionamide: Contains a propionamide instead of an acetamide moiety.
Uniqueness
The unique combination of the difluorophenyl, purinyl, and sulfanylacetamide groups in N-(2,4-difluorophenyl)-2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide contributes to its distinct chemical reactivity and potential biological activity. The presence of the prop-2-en-1-yl group further differentiates it from similar compounds, potentially enhancing its interactions with specific molecular targets.
Properties
Molecular Formula |
C18H17F2N5O3S |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-(1,3-dimethyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H17F2N5O3S/c1-4-7-25-14-15(23(2)18(28)24(3)16(14)27)22-17(25)29-9-13(26)21-12-6-5-10(19)8-11(12)20/h4-6,8H,1,7,9H2,2-3H3,(H,21,26) |
InChI Key |
QBXIODYEYAHQNX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.